molecular formula C26H54Sn2 B1583220 Bis(tributylstannyl)acetylene CAS No. 994-71-8

Bis(tributylstannyl)acetylene

Cat. No. B1583220
CAS RN: 994-71-8
M. Wt: 604.1 g/mol
InChI Key: CAUONNQGFXOEMY-UHFFFAOYSA-N
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Description

Bis(tributylstannyl)acetylene is a chemical compound with the linear formula [CH3(CH2)3]3SnC≡CSn[(CH2)3CH3]3 . It has a molecular weight of 604.13 .


Molecular Structure Analysis

The molecular structure of Bis(tributylstannyl)acetylene consists of two tributylstannyl groups attached to an acetylene group .


Chemical Reactions Analysis

Bis(tributylstannyl)acetylene has been used in the synthesis of conjugated polymers and versatile coupling intermediates . It’s often used in Stille coupling reactions .


Physical And Chemical Properties Analysis

Bis(tributylstannyl)acetylene is a liquid at 20°C. It has a refractive index (n20/D) of 1.493 and a density of 1.147 g/mL at 25°C .

Scientific Research Applications

  • Synthesis of Symmetrical Diarylalkynes Bis(tributylstannyl)acetylene has been used in the synthesis of symmetrical diarylalkynes through a double Stille coupling process. This method provides an efficient and safer alternative to using acetylene directly in compound preparation (Cummins, 1994).

  • Ethynylation of Azaaromatics The compound plays a role in the ethynylation of azaaromatics. It can trap unstable N-alkoxycarbonyl quaternary salts of azaaromatics in situ, leading to the formation of 2-ethynyl adducts in good yields. This reaction is particularly applicable to various aromatics including pyridine and imidazole (Itoh, Hasegawa, Nagata, Okada, & Ohsawa, 1994).

  • Creation of Symmetric Diarylacetylenes Bis(tri-n-butylstannyl)acetylene has been synthesized and utilized to create symmetric diarylacetylenes with high solution-state fluorescence quantum yields, studied using UV–vis and fluorescence spectroscopies (Brown & Eichler, 2011).

  • Hydrostannation of Acetylenic Acid Derivatives The reaction of acetylenedicarboxylic acid and propiolic acid with tributyltin hydride, yielding vinylic tin compounds, demonstrates the hydrostannation applications of bis(tributylstannyl)acetylene. This showcases its utility in regiochemical reactions (Bew & Sweeney, 1991).

  • In Organic Synthesis and Reactions The compound finds applications in various organic synthesis and reaction processes. For example, its role in the preparation of bis(tert-butylsulfonyl)acetylene, a highly reactive dienophile, and its involvement in the synthesis of different organic compounds with potential for various applications (Riera, Martí, Moyano, Pericàs, & Santamaria, 1990).

  • Development of Functionalized Acetylenes Bis(tributylstannyl) acetylene is used in the creation of bifunctionalized acetylenes, highlighting its versatility in organic synthesis. It facilitates the production of various functionalized compounds (Stang & Zhdankin, 1991).

  • Mesoporous Organic-Inorganic Hybrid Gel Synthesis The tributylstannyl ester of polymeric silicic acid, derived from bis(tributylstannyl)acetylene, has been used to prepare mesoporous organic-inorganic hybrid gels. This indicates its utility in materials science and nanotechnology (Oikawa, Kageyama, Sugizaki, Moriya, Nakamura, & Endo, 2000).

Safety And Hazards

Bis(tributylstannyl)acetylene is classified as toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation. It may damage fertility, the unborn child, and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

tributyl(2-tributylstannylethynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C4H9.C2.2Sn/c6*1-3-4-2;1-2;;/h6*1,3-4H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUONNQGFXOEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#C[Sn](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54Sn2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308347
Record name Bis(tributylstannyl)acetylene
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Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(tributylstannyl)acetylene

CAS RN

994-71-8
Record name 994-71-8
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Record name Bis(tributylstannyl)acetylene
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Record name Bis(tributylstannyl)acetylene
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Synthesis routes and methods I

Procedure details

A mixture of 48.8 g (0.150 Mol) of tri-n-butyl-tin chloride and 20.7 g (0.225 Mol) of lithium acetylide ethylenediamine complex in 300 mL of anhydrous THF was heated at reflux under argon for 24 hr, cooled and treated with 200 mL of water. The layers were separated and the THF phase was suction-filtered through Celite with a 150 mL THF wash to afford a clear solution. This solution was washed with water (3×200 mL), saturated aqueous sodium bicarbonate (2×100 mL), 5% HCl (2×100 mL), and dried over anhydrous sodium sulfate. Removal of the solvent gave 40.2 g (88%) of the bis(tri-n-butylstannyl)ethyne as a colorless liquid.
Quantity
48.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
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Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In synthetic route `C1` of FIG. 1, an alternate two step process for preparing BFPE consistant with the route in Sutherlin et al., Macromolecules, v.19, p.1260-1265 (1986) is shown. The first step is coupling commercially available tri-n-butyltin chloride (Aldrich Chemicals, Milwaukee, Wis.) with lithium acetylide ethylenediamine complex. These precursors are heated to reflux in anhydrous tetrahydrofuran (THF) under an argon blanket to form bis(tri-n-butylstannyl)ethyne. The THF solution of bis(tri-n-butylstannyl)ethyne is subsequently washed and then dried over anhydrous sodium sulfate.
[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(tributylstannyl)acetylene
Reactant of Route 2
Reactant of Route 2
Bis(tributylstannyl)acetylene

Citations

For This Compound
180
Citations
T Itoh, H Hasegawa, K Nagata, M Okada, A Ohsawa - Tetrahedron, 1994 - Elsevier
Unstable N-alkoxycarbonyl quaternary salts of azaaromatics were trapped in situ by bis(tributylstannyl)acetylene followed by the treatment with trifluoroacetic acid to give 2-ethynyl …
Number of citations: 16 www.sciencedirect.com
CH Cummins - Tetrahedron letters, 1994 - Elsevier
Abstract Treatment of bis(tributylstannyl)acetylene with two equivalents of an aryl iodide in the presence of tetrakis(triphenylphosphine)palladium (0) affords good yields of the …
Number of citations: 46 www.sciencedirect.com
PM Alvey, BL Iverson - Organic letters, 2012 - ACS Publications
A new synthetic approach to 1,4,5,8-naphthalenetetracarboxylic diimide (NDI) containing materials and conjugates is described. A simple one-step Stille coupling procedure is used to …
Number of citations: 31 pubs.acs.org
DL Boger, W Jiang, J Goldberg - The Journal of Organic …, 1999 - ACS Publications
The solution-phase synthesis of iminodiacetic acid diamide libraries linked to aryl iodides and their Pd-catalyzed dimerization are detailed. Mixtures containing 64 980 components are …
Number of citations: 35 pubs.acs.org
AD Sercel, HD Hollis Showalter - Journal of heterocyclic …, 2006 - Wiley Online Library
Starting from a series of 2‐bromo‐1‐methylindole precursors (1b‐e) activated in the 3‐position with aldehyde, ester, or amide functionality, two approaches have been developed …
Number of citations: 5 onlinelibrary.wiley.com
T Itoh, H Hasegawa, K Nagata, A Ohsawa - Synlett, 1994 - thieme-connect.com
Ethynylation of various azaaromatics was carried out using bis (tributylstannyl) acetylene 1 via N-alkoxycarbonyl quaternary salts of the substrates, followed by treatment with …
Number of citations: 5 www.thieme-connect.com
CJ Li, D Wang, WT Slaven IV - Tetrahedron letters, 1996 - Elsevier
SYNTHESIS OF A BIS-(BINAPHTHOL) Page 1 Pergamon Tetrahedron Letters, Vol. 37, No. 26, pp. 4459-4462, 1996 Copyright © 1996 Elsevier Science Ltd Printed in Great Britain. All …
Number of citations: 28 www.sciencedirect.com
I Yamaguchi, T Tominaga, M Sato - Polymer international, 2009 - Wiley Online Library
BACKGROUND: Rigid‐rod oligomers and polymers comprising a recurring benzodiazaborole unit show high thermal stability and intriguing optical and electrochemical properties due …
Number of citations: 31 onlinelibrary.wiley.com
JH Lee, YT Park, H Lee, MN Park, JS Lim, HS Baek… - dbpia.co.kr
Stille coupling copolymerization of 1,1-dialkyl-2,5-dibromo-3,4-diphenyl-siloles (R=Et, i-Pr, n-Hex, 1a-c) with bis(tributylstannyl)acetylene in the presence of PdCl2(PPh3)2 catalyst and …
Number of citations: 2 www.dbpia.co.kr
S Kola, JH Kim, R Ireland, ML Yeh, K Smith… - ACS Macro …, 2013 - ACS Publications
We report the synthesis and characterization of two solution-processable pyromellitic diimide (PyDI)-acetylene-based conjugated homopolymers. Adjacent PyDI cores were connected …
Number of citations: 49 pubs.acs.org

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